Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate
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Overview
Description
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate is a chemical compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 g/mol . This compound belongs to the class of benzoazepines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylamine with ethyl 2-bromoacetate in the presence of a base can lead to the formation of the desired benzoazepine ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting cardiovascular diseases, such as evacetrapib, benazepril, and tolvaptan.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]quinoline-4-carboxylate
- Benazepril : A drug used to treat high blood pressure
- Tolvaptan : A medication used to treat hyponatremia
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C13H14BrNO3 |
---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
ethyl 8-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-2-18-13(17)9-5-8-3-4-10(14)7-11(8)15-12(16)6-9/h3-4,7,9H,2,5-6H2,1H3,(H,15,16) |
InChI Key |
YXUVEIBYKFEPBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=C(C=C2)Br)NC(=O)C1 |
Origin of Product |
United States |
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